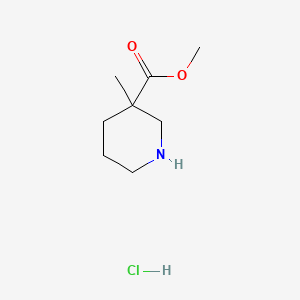

Methyl 3-methylpiperidine-3-carboxylate hydrochloride

Description

Methyl 3-methylpiperidine-3-carboxylate hydrochloride (CAS: 1205749-70-7) is a piperidine derivative featuring a methyl ester group at the 3-position and an additional methyl substituent on the piperidine ring. This compound is classified as a pharmaceutical intermediate, commonly utilized in organic synthesis and drug development due to its structural versatility. It is supplied as a crystalline solid with a purity of ≥95% and is stable under recommended storage conditions (room temperature, inert atmosphere) . The molecular formula is C₈H₁₆ClNO₂, and it is characterized by its bicyclic amine structure, which facilitates its role in modulating physicochemical properties in medicinal chemistry applications.

Properties

IUPAC Name |

methyl 3-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-8(7(10)11-2)4-3-5-9-6-8;/h9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWQNGRUUZCGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methylpiperidine-3-carboxylate hydrochloride typically involves the esterification of 3-methylpiperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylpiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-methylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of Methyl 3-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.

Comparison with Similar Compounds

Structural and Functional Differences

The difluoro derivative (CAS 1779974-06-9) introduces electronegative fluorine atoms at the 3-position, which may alter electronic properties and binding affinity in drug-receptor interactions .

Ring Substituents :

- 3-Methyl PCP hydrochloride (CAS 91164-59-9) diverges significantly as an arylcyclohexylamine, lacking the carboxylate group but sharing the piperidine core. This structural distinction underpins its classification as a dissociative anesthetic rather than a synthetic intermediate .

Pharmacological Activity: Piperidinoethyl-3-methylflavone-8-carboxylate hydrochloride (Rec 7-0040) demonstrates papaverine-like smooth-muscle relaxant activity with additional analgesic effects, contrasting with the intermediate role of this compound .

Market and Availability

- This compound is supplied by specialized manufacturers like Combi-Blocks, emphasizing small-scale and custom synthesis services .

- Ethyl 3-methylpiperidine-3-carboxylate hydrochloride is more widely available, with suppliers like ENAO Chemical offering global distribution and third-party quality inspections .

Biological Activity

Methyl 3-methylpiperidine-3-carboxylate hydrochloride (MMPC) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and applications in research and medicine.

Chemical Structure and Synthesis

MMPC is characterized by a piperidine ring with a methyl group at the 3-position and an ester functional group. The typical synthetic route involves the esterification of 3-methylpiperidine-3-carboxylic acid with methanol in the presence of hydrochloric acid under reflux conditions. This method yields high-purity products suitable for various applications.

The biological activity of MMPC is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can act as either an inhibitor or an activator depending on the target. The mechanisms may involve:

- Binding to active sites : MMPC can bind to the active sites of enzymes, altering their conformation and activity.

- Modulation of receptor activity : It may influence receptor signaling pathways, affecting cellular responses.

Enzyme Interactions

MMPC has been employed in studies focusing on enzyme-substrate interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research. For instance, it has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Receptor Binding Studies

Research indicates that MMPC may interact with various receptors, contributing to its pharmacological profile. The compound's structure allows it to fit into receptor binding sites, potentially influencing neurotransmitter systems and offering insights into neurological drug development .

Research Applications

MMPC has several applications across different fields:

- Medicinal Chemistry : Investigated for potential use in developing new pharmaceuticals targeting neurological disorders.

- Biochemistry : Used as an intermediate in synthesizing complex organic molecules.

- Industrial Chemistry : Employed in producing specialty chemicals and as a building block for various chemical syntheses.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-methylpiperidine-3-carboxylate | C9H18ClNO2 | Lacks a methyl group at position 3 compared to MMPC. |

| 3-Methylpiperidine-3-carboxylic acid | C8H15NO2 | Contains a carboxylic acid instead of an ester group. |

| Methyl piperidine-3-carboxylate | C8H15ClN | Different substituents affecting biological activity. |

MMPC is unique due to its specific structural arrangement, which contributes to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic roles of MMPC:

- Neurological Disorders : Research indicates that MMPC may exhibit neuroprotective effects, making it a candidate for further investigation in treating conditions like Alzheimer's disease.

- Metabolic Pathways : Studies have shown that MMPC can inhibit enzymes involved in fatty acid metabolism, suggesting its role as a metabolic modulator.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.